molecular formula C22H16N2O3S B2470672 (E)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-phenylthiophen-2-yl)prop-2-enamide CAS No. 1424702-01-1

(E)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-phenylthiophen-2-yl)prop-2-enamide

Cat. No. B2470672
CAS RN: 1424702-01-1
M. Wt: 388.44
InChI Key: PRTXKLPVSGUHAA-UHFFFAOYSA-N
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Description

(E)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-phenylthiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C22H16N2O3S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality (E)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-phenylthiophen-2-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-phenylthiophen-2-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Sensing Applications

A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share structural similarities with the queried compound, showed that these derivatives can undergo significant color transitions in response to specific anions like fluoride. This drastic color change from colorless to black indicates their potential as colorimetric sensors for anion detection in solutions. The sensing mechanism was attributed to a deprotonation-enhanced intramolecular charge transfer, which was supported by various analytical techniques and theoretical calculations (Younes et al., 2020).

Heterocyclic Chemistry and Synthetic Applications

Another study by Yokoyama et al. (1985) explored the chemical behavior of cyano and methylthio substituted acrylamides, which are structurally related to the compound of interest. This study demonstrated the potential of these compounds in facilitating O,N and N,N double rearrangement reactions, leading to the synthesis of various heterocyclic compounds. Such reactions are valuable for the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science (Yokoyama et al., 1985).

Material Science Applications

Imai et al. (1984) discussed the synthesis of novel polyimides from diamines and dianhydrides, which, although not directly related, highlight the relevance of structurally complex compounds like the one for the development of new materials. These polyimides exhibit high thermal stability and solubility in various organic solvents, characteristics that are desirable for advanced materials used in electronics, coatings, and aerospace applications (Imai et al., 1984).

properties

IUPAC Name

(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-phenylthiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c23-14-16(12-18-7-9-21(28-18)15-4-2-1-3-5-15)22(25)24-17-6-8-19-20(13-17)27-11-10-26-19/h1-9,12-13H,10-11H2,(H,24,25)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTXKLPVSGUHAA-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=C(S3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=CC=C(S3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-phenylthiophen-2-yl)prop-2-enamide

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